2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride
Description
2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride is a cyclopropane-derived amine compound characterized by a phenyl group and two fluorine atoms attached to the cyclopropane ring. Its molecular formula is C₉H₉ClF₂N (free base: C₉H₉F₂N, monoisotopic mass: 169.07031 Da) .
Properties
IUPAC Name |
2,2-difluoro-1-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)6-8(9,12)7-4-2-1-3-5-7;/h1-5H,6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTPGNKLQPYSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850088-52-7 | |
| Record name | 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a dihalocarbene reacts with an alkene.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of different amines or alcohols.
Substitution Reactions: Substitution at the fluorine atoms or the phenyl group can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific oxidation conditions.
Reduction Products: Different amines or alcohols.
Substitution Products: Halogenated derivatives or other substituted cyclopropanes.
Scientific Research Applications
2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: The compound's unique properties make it useful in material science and the development of advanced materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories: cyclopropanamine derivatives , halogen-substituted phenylamines , and cyclopropane-containing hydrochlorides . Below is a detailed comparison based on molecular properties, substituent effects, and available research data.
Structural and Molecular Comparisons
Key Differences and Implications
Substituent Effects on Pharmacological Activity: The absence of fluorine in 2-phenylcyclopropanamine hydrochloride (Tranylcypromine) allows for MAO inhibition, a property critical in antidepressant applications . The addition of two fluorine atoms in the target compound may enhance metabolic stability or alter receptor binding but remains unverified due to lack of data . Mono-fluoro analogs (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride) are synthesized at 95% purity but lack reported biological activity, suggesting fluorine’s role may extend beyond electronic effects to steric modulation .
Halogen Diversity :
- The chloro-fluoro substitution in 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride introduces bulkier halogens, likely increasing lipophilicity and influencing blood-brain barrier permeability compared to the target compound .
Biological Activity
2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride is a synthetic compound that has garnered attention due to its unique structural properties and potential therapeutic applications. Characterized by the molecular formula , this compound features a cyclopropane ring with a phenyl group and two fluorine atoms at the 2-position. Its structural characteristics may enhance its biological activity, particularly in neurological and inflammatory processes.
The compound's structure contributes to its lipophilicity, which is crucial for its ability to permeate biological membranes. The presence of fluorine atoms often increases metabolic stability and alters pharmacokinetic profiles. The synthesis typically involves multiple steps, including Pd-catalyzed C–H/N–H coupling, which ensures high yields and purity of the final product.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. It has shown promise in several key areas:
1. Neurological Disorders:
- The compound has been investigated for its interactions with various receptors, including those involved in neurotransmission. Preliminary studies suggest it may act as an uncompetitive antagonist at NMDA receptors, similar to memantine, which is used in treating Alzheimer's disease. This mechanism could help mitigate excitotoxicity caused by excessive glutamate signaling .
2. Inflammatory Processes:
- Studies have indicated that it may inhibit specific enzymes related to inflammatory pathways, suggesting potential applications in treating conditions like arthritis or chronic inflammation.
3. Interaction Profiles:
- The compound's interaction profiles reveal affinities for several central nervous system targets, including dopamine and norepinephrine transporters. This polypharmacological activity could be beneficial in developing treatments for psychiatric disorders .
Case Studies
Several case studies have explored the biological effects of this compound:
- Neuroprotection: In vitro studies demonstrated that this compound could protect hippocampal neurons from NMDA-induced damage, indicating its potential as a neuroprotective agent .
- Inflammatory Response: Animal models treated with this compound exhibited reduced markers of inflammation compared to control groups, supporting its therapeutic potential in inflammatory diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Fluorophenyl)cyclopropan-1-amine | Contains a single fluorine atom on the phenyl group | |
| 2-Methylcyclopropanamine | Lacks fluorine substituents; simpler structure | |
| Racemic cis-2-Phenylcyclopropylamine | Similar cyclopropane structure; lacks fluorination |
The dual fluorination in this compound enhances its reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
